molecular formula C9H16N2O3 B14164257 (5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid

(5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid

Cat. No.: B14164257
M. Wt: 200.23 g/mol
InChI Key: YJEGEMXXNDYZQU-UHFFFAOYSA-N
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Description

(5-Isopropyl-2-oxo-piperazin-1-yl)-acetic acid is a piperazine derivative featuring a 2-oxo group, an isopropyl substituent at position 5, and an acetic acid moiety at position 1 of the piperazine ring. Piperazine derivatives are widely studied for their versatility in pharmaceutical and agrochemical applications due to their ability to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity . The 2-oxo group may enhance hydrogen-bonding interactions, while the isopropyl substituent could increase steric bulk and lipophilicity, influencing membrane permeability and target binding .

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

2-(2-oxo-5-propan-2-ylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C9H16N2O3/c1-6(2)7-4-11(5-9(13)14)8(12)3-10-7/h6-7,10H,3-5H2,1-2H3,(H,13,14)

InChI Key

YJEGEMXXNDYZQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(C(=O)CN1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid typically involves the reaction of piperazine derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the acylation of piperazine with isopropyl acetic anhydride in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of (5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid may involve large-scale acylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (5-Isopropyl-2-oxo-piperazin-1-yl)-acetic acid with analogous piperazine-acetic acid derivatives from the evidence:

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 4-Fmoc C₂₂H₂₂N₂O₄ (inferred) 378.43 (inferred) Fmoc-protected amine; used in peptide synthesis for temporary protection during SPPS. Enhances solubility in organic solvents.
(2,2-Dimethyl-3-oxo-piperazin-1-yl)-acetic acid 2,2-dimethyl, 3-oxo C₈H₁₄N₂O₃ 186.21 Compact structure with geminal dimethyl groups. The 3-oxo group may reduce hydrogen-bonding capacity compared to 2-oxo isomers.
2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid 1-isopropyl, 4-methyl, 3-oxo C₁₀H₁₈N₂O₃ 214.26 Branched alkyl groups (isopropyl and methyl) increase steric hindrance. 3-oxo position may alter electronic distribution.
[3-Oxo-1-(2-thienylmethyl)-2-piperazinyl]acetic acid 3-oxo, 1-(2-thienylmethyl) C₁₁H₁₄N₂O₃S 254.31 Thienyl group introduces sulfur, enhancing potential for π-π interactions or metal coordination. 3-oxo configuration differs from 2-oxo in the target compound.
(4-Methyl-piperazin-1-yl)-acetic acid 4-methyl C₇H₁₂N₂O₂ 156.18 (inferred) Simplest analog with a single methyl group. Lacks oxo functionality, reducing polarity and hydrogen-bonding potential.

Key Findings from Structural Analysis

Substituent Position and Functionality: The 2-oxo group in the target compound distinguishes it from 3-oxo analogs (e.g., ). Isopropyl vs. Methyl Groups: The isopropyl substituent in the target compound increases lipophilicity compared to methyl groups in , which may enhance passive diffusion across biological membranes but reduce aqueous solubility.

The target compound’s inferred molecular weight (~213 Da) suggests favorable drug-likeness.

Functional Group Diversity :

  • The acetic acid moiety common to all compounds enables salt formation with bases, improving solubility in aqueous media. This is critical for pharmaceutical formulations .
  • Sulfur-containing analogs (e.g., ) may exhibit unique reactivity or binding profiles due to thiophene’s electron-rich aromatic system.

Biological Activity

(5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and anti-inflammatory effects, through various studies and research findings.

The compound features a piperazine ring, which is known for enhancing biological activity in various derivatives. The introduction of the isopropyl and acetic acid moieties contributes to its unique pharmacological profile. Research indicates that piperazine derivatives often exhibit improved antitumor activity, with modifications to the substituents on the piperazine ring significantly impacting their efficacy against cancer cell lines .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of similar piperazine derivatives. For example, compounds with piperazine structures have shown significant cytotoxic effects against various cancer cell lines, including HeLa and HepG2, with IC50 values indicating potent activity . The structure-activity relationship (SAR) suggests that the presence of specific substituents can enhance the compound's ability to inhibit cancer cell proliferation.

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)Reference
(5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acidHeLa1.02
Compound 9SGC-79011.35
Compound X1HCT-11620.05

The mechanism by which (5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that similar compounds can activate intrinsic and extrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins like BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Studies

A notable case study involved the evaluation of a related piperazine derivative in vivo, where it demonstrated significant tumor growth inhibition in murine models. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells, confirming its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to anticancer properties, there is evidence suggesting that (5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid may possess anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory pathways and reduce cytokine production in cellular models . This dual activity enhances its therapeutic potential in treating diseases characterized by both inflammation and cancer.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits cell growth
Anti-inflammatoryReduces cytokine production

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